GSK8814, also known as 8-(((3r,4r,5s)-3-((4,4-Difluorocyclohexyl)methoxy)-5-Methoxypiperidin-4-yl)amino)-3-methyl-5-(5-methylpyridin-3-yl)-1,7-naphthyridin-2(1H)-one, is a potent and selective inhibitor of the ATAD2 bromodomain. [] It serves as a valuable chemical probe in scientific research to investigate the biological functions of ATAD2, a protein implicated in cancer development. [] GSK8814 achieves its selectivity by targeting a specific conformation of the ATAD2 bromodomain, differentiating it from other bromodomain-containing proteins like BET bromodomains. []
GSK8814 is a selective chemical probe designed to inhibit the bromodomains of the ATAD2 and ATAD2B proteins. These bromodomains are critical in recognizing acetylated lysine residues on histones, thereby influencing gene expression and chromatin dynamics. GSK8814 has garnered attention due to its potential applications in cancer research, particularly in understanding the role of bromodomains in tumorigenesis and therapeutic resistance.
GSK8814 is classified as a small molecule inhibitor targeting bromodomains, specifically those associated with the ATPase family of proteins. Its chemical structure is characterized by a naphthyridone core, which is modified to enhance its binding affinity and selectivity for the ATAD2 bromodomain. The compound is identified by its CAS number 1997369-78-4 and has been documented in various chemical databases and publications as a tool for studying bromodomain functions in cellular processes .
The synthesis of GSK8814 involves several key steps:
The synthetic route has been optimized to yield GSK8814 with high purity, enabling reliable biological evaluations.
GSK8814's molecular structure includes a naphthyridone core with specific substituents that enhance its interaction with the ATAD2 bromodomain. Key structural features include:
The compound's binding affinity has been quantified, yielding a pKd value of 8.1, indicating strong interaction with the target .
GSK8814 undergoes several chemical reactions during its synthesis:
These reactions are optimized for yield and specificity, ensuring that GSK8814 retains its desired biological activity.
GSK8814 exerts its biological effects by selectively inhibiting the ATAD2 bromodomain. The mechanism involves:
This mechanism has been validated through various assays demonstrating GSK8814's efficacy in disrupting bromodomain-mediated processes in cancer cells .
GSK8814 exhibits several notable physical and chemical properties:
These properties contribute to its utility as a research tool in studying bromodomain functions .
GSK8814 serves multiple scientific purposes:
CAS No.: 17355-83-8
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: